molecular formula C14H12ClNO5S B5534268 3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid

3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid

Cat. No. B5534268
M. Wt: 341.8 g/mol
InChI Key: ZWCKHUIIAOEIOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid" often involves multi-step chemical processes. For instance, starting from 4-chlorobenzoic acid, derivatives can be synthesized through esterification, hydrazination, cyclization, and subsequent reactions to introduce sulfonyl groups, as demonstrated in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives (Chen et al., 2010). These derivatives' structures were confirmed using NMR, IR, and elemental analysis, highlighting the compound's complex synthetic route and the importance of detailed analytical techniques in verifying the molecular structure.

Molecular Structure Analysis

The molecular structure of compounds akin to "3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid" is often elucidated through advanced spectroscopic methods. For example, Kumarasinghe et al. (2009) used single-crystal X-ray analysis for unambiguous structure determination of related compounds, showcasing the intricate molecular geometries and confirming the presence of specific functional groups through hydrogen-bonded dimer formations and conformational analysis (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid" and its derivatives can be complex, involving multiple steps and reactions such as sulfonation, diazo coupling, hydrolysis, and oxidation. The reactivity of these compounds towards different reagents and conditions highlights their versatile chemical properties and potential applications in various fields. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds and their chemiluminescence upon base-induced decomposition is a testament to the unique chemical properties of these molecules (Watanabe et al., 2010).

Mechanism of Action

Without specific context (such as the compound’s use in a drug or other application), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-12-7-2-9(14(17)18)8-13(12)22(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCKHUIIAOEIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)sulfamoyl]-4-methoxybenzoic acid

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